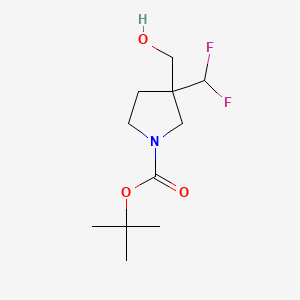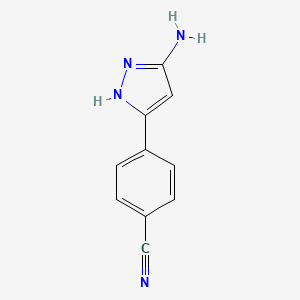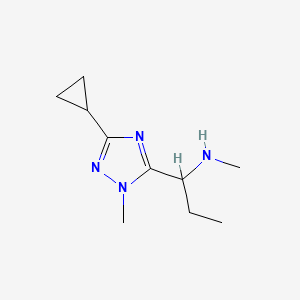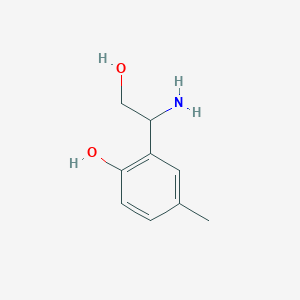
2-(1-Amino-2-hydroxyethyl)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2-hydroxyethyl)-4-methylphenol is an organic compound with a phenolic structure It is characterized by the presence of an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a methyl-substituted phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol typically involves the reaction of 4-methylphenol with an appropriate amino alcohol. One common method is the condensation reaction between 4-methylphenol and 2-aminoethanol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The starting materials are fed into the reactor, and the product is continuously extracted, purified, and collected.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used under acidic conditions.
Major Products
Oxidation: Formation of 2-(1-Amino-2-oxoethyl)-4-methylphenol.
Reduction: Formation of 2-(1-Aminoethyl)-4-methylphenol.
Substitution: Formation of halogenated derivatives such as 2-(1-Amino-2-hydroxyethyl)-4-bromomethylphenol.
Aplicaciones Científicas De Investigación
2-(1-Amino-2-hydroxyethyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. In biological systems, it can inhibit oxidative stress by scavenging free radicals and reducing the formation of reactive oxygen species (ROS) .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Amino-2-hydroxyethyl)-4-bromomethylphenol
- 2-(1-Amino-2-hydroxyethyl)-4-chloromethylphenol
- 2-(1-Amino-2-hydroxyethyl)-4-fluoromethylphenol
Uniqueness
2-(1-Amino-2-hydroxyethyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups enhances its reactivity and potential for forming various derivatives, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
2-(1-amino-2-hydroxyethyl)-4-methylphenol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3 |
Clave InChI |
RNLILSGLASWGSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



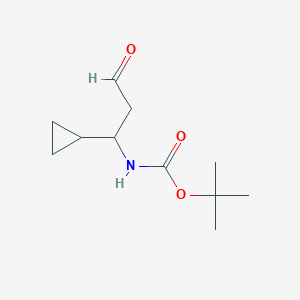
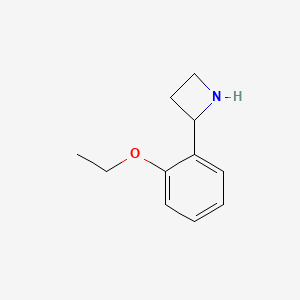



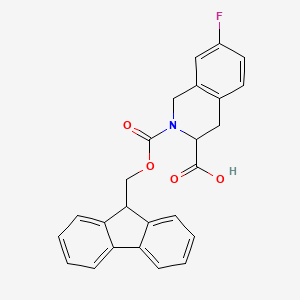

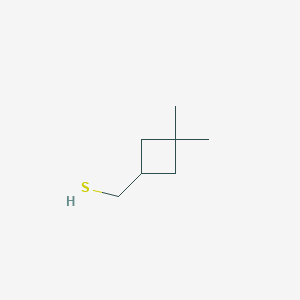
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid](/img/structure/B13623084.png)
![2-[4-[(3-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13623086.png)
